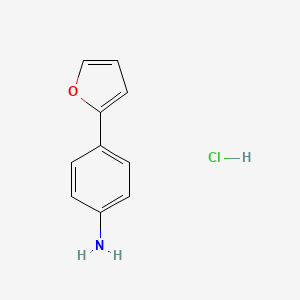![molecular formula C6H3BrClN3 B1521901 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1034769-88-4](/img/structure/B1521901.png)
5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Übersicht
Beschreibung
5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine is a halogenated heterocycle . It has been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine by NIS to obtain an intermediate. The NH of this intermediate is then protected by PMB-Cl to produce a key intermediate. Simultaneously, meta-aminobenzoic acid is reacted with morpholine to produce another intermediate .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine is represented by the SMILES stringBrc1cnc2[nH]ncc2c1 . Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .Physical And Chemical Properties Analysis
The empirical formula of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine is C6H4BrN3 and its molecular weight is 198.02 .Wissenschaftliche Forschungsanwendungen
Use as TRK Inhibitors in Medicinal Chemistry
Summary of the Application
“5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine” derivatives have been synthesized and evaluated for their potential as Tropomyosin receptor kinases (TRKs) inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Methods of Application
The compound was synthesized using scaffold hopping and computer-aided drug design . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and their activities to inhibit TRKA were evaluated .
Results or Outcomes
Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing obvious selectivity for the MCF-7 cell line and HUVEC cell line . Furthermore, compound C03 possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .
Use in Biomedical Applications
Summary of the Application
“5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine” is a part of the larger family of 1H-Pyrazolo[3,4-b]pyridines, which have been described in more than 5500 references (including 2400 patents) to date . These compounds have a wide range of substituents at positions N1, C3, C4, C5, and C6 .
Methods of Application
The synthetic methods used for their synthesis start from both a preformed pyrazole .
Results or Outcomes
These compounds have found a wide range of biomedical applications .
Use in Anti-Cancer Drugs
Summary of the Application
“5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine” derivatives have been synthesized and evaluated for their potential as anti-cancer drugs . These compounds have shown promising results in inhibiting the proliferation of cancer cells .
Methods of Application
The compound was synthesized using computer-aided drug design . The synthesized compounds were then evaluated for their activities to inhibit cancer cell proliferation .
Results or Outcomes
Among the synthesized compounds, some showed acceptable activity in inhibiting the proliferation of cancer cells . However, the specific details about the results or outcomes obtained are not readily available .
Safety And Hazards
The safety data sheet for 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-9-6-3(5(4)8)1-10-11-6/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIOULNHNXMRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C=NNC2=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657916 | |
| Record name | 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
1034769-88-4 | |
| Record name | 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1521823.png)
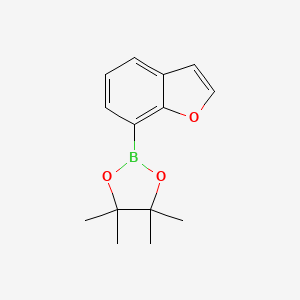
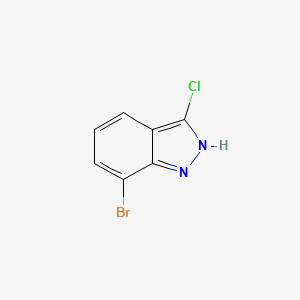
![8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1521827.png)
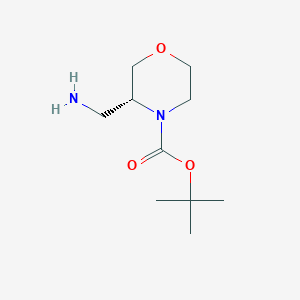
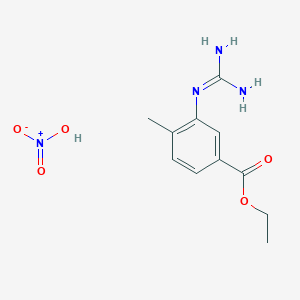
![4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide](/img/structure/B1521834.png)
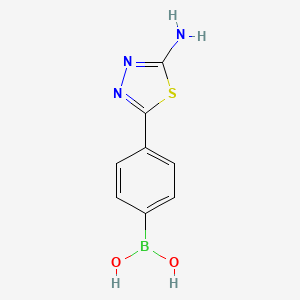

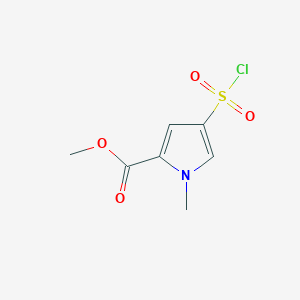

![Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1521840.png)
